molecular formula C20H34O4 B1236575 Zoapatanol

Zoapatanol

Cat. No. B1236575
M. Wt: 338.5 g/mol
InChI Key: XRDHAXIOHKTIGF-JECBFZOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zoapatanol is a sesquiterpenoid.

Scientific Research Applications

Synthesis and Chemical Properties

Zoapatanol is a subject of interest due to its complex structure and potential biological activities. The total synthesis of Zoapatanol has been achieved through methods such as Suzuki cross-coupling, enantioselective dihydroxylation, intramolecular Horner-Wadsworth-Emmons olefination, and chemoselective nucleophilic addition/Birch reduction process. These methods are crucial for controlling the stereocenters and constructing the oxepane ring, a significant structural component of Zoapatanol (Taillier et al., 2004), (Taillier et al., 2005).

Biological Activities and Medical Applications

Zoapatanol, derived from the Mexican zoapatle plant (Montanoa tomentosa), has been historically used in traditional medicine for inducing menses, labor, and terminating early pregnancy. Recent studies have highlighted its potential for antifertility activities. The synthesis of Zoapatanol and its analogs focuses on the stereoselective construction of the oxepane ring and the introduction of specific functional groups to explore its biological activities (Cossy et al., 2008).

Synthesis of Major Oxepane Segment

A study on the synthesis of the major oxepane fragment of Zoapatanol, which is responsible for inducing uterine contractions and other effects during early human pregnancy, provides insights into the bioactivity of Zoapatanol derived from Montanoa tomentosa (Yadav et al., 2013).

Synthetic Approaches and Chemical Transformations

Different synthetic approaches have been employed to produce Zoapatanol, involving key steps like B-alkyl Suzuki cross-coupling reaction and transformation of β-hydroxy sulfoxide into terminal alkene. These methods provide a deeper understanding of the chemical properties and potential modifications of Zoapatanol for varied applications (Raghavan & Sudheer Babu, 2011).

properties

Molecular Formula

C20H34O4

Molecular Weight

338.5 g/mol

IUPAC Name

(6R)-9-[(2S,3R,6E)-3-hydroxy-6-(2-hydroxyethylidene)-2-methyloxepan-2-yl]-2,6-dimethylnon-2-en-5-one

InChI

InChI=1S/C20H34O4/c1-15(2)7-9-18(22)16(3)6-5-12-20(4)19(23)10-8-17(11-13-21)14-24-20/h7,11,16,19,21,23H,5-6,8-10,12-14H2,1-4H3/b17-11+/t16-,19-,20+/m1/s1

InChI Key

XRDHAXIOHKTIGF-JECBFZOVSA-N

Isomeric SMILES

C[C@H](CCC[C@]1([C@@H](CC/C(=C\CO)/CO1)O)C)C(=O)CC=C(C)C

SMILES

CC(CCCC1(C(CCC(=CCO)CO1)O)C)C(=O)CC=C(C)C

Canonical SMILES

CC(CCCC1(C(CCC(=CCO)CO1)O)C)C(=O)CC=C(C)C

synonyms

zoapatanol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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